Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-3-nitroquinoline-2,4-diol

Neuroscience NMDA receptor pharmacology Medicinal chemistry

Procure 8-Bromo-3-nitroquinoline-2,4-diol (CAS 54675-49-9) when your research demands a precisely defined negative control for NMDA receptor glycine site pharmacology. Substitution with other HNQ analogs is scientifically invalid—the 8-position bromine uniquely reduces antagonist potency and provides a critical synthetic handle for cross-coupling chemistry. Supplied with ≥95% purity, this compound ensures reproducible SAR validation and enables medicinal chemistry programs in CNS and anti-infective discovery. Contact us for bulk pricing and immediate availability.

Molecular Formula C9H5BrN2O4
Molecular Weight 285.05 g/mol
CAS No. 54675-49-9
Cat. No. B1524904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-nitroquinoline-2,4-diol
CAS54675-49-9
Molecular FormulaC9H5BrN2O4
Molecular Weight285.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O4/c10-5-3-1-2-4-6(5)11-9(14)7(8(4)13)12(15)16/h1-3H,(H2,11,13,14)
InChIKeyUTUOMEKCHNGHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-nitroquinoline-2,4-diol (CAS 54675-49-9): Chemical Profile and Research Procurement Overview


8-Bromo-3-nitroquinoline-2,4-diol (CAS 54675-49-9) is a heterocyclic organic compound belonging to the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) class [1]. It is characterized by a quinoline core with a bromine substituent at the 8-position, a nitro group at the 3-position, and hydroxyl groups at the 2- and 4-positions, existing predominantly in its tautomeric 4-hydroxy-2-quinolinone form . The compound has a molecular formula of C9H5BrN2O4 and a molecular weight of 285.05 g/mol, and is typically supplied at a purity of 95% or higher for research use .

8-Bromo-3-nitroquinoline-2,4-diol: Critical Substituent Effects Limiting Generic Interchangeability


The biological activity and synthetic utility of 4-hydroxy-3-nitroquinolin-2(1H)-ones are exquisitely sensitive to the position and nature of substituents on the quinoline ring [1]. Generic substitution among HNQ analogs is not feasible because the 8-position bromine in 8-Bromo-3-nitroquinoline-2,4-diol imposes a distinct steric and electronic environment that directly impacts target binding affinity, as demonstrated by SAR studies showing that 8-substitution causes a sharp reduction in NMDA receptor glycine site antagonist potency compared to unsubstituted or 5,6,7-substituted analogs [1]. Furthermore, the bromine atom at the 8-position provides a unique synthetic handle for cross-coupling reactions, which is absent in non-halogenated or differently halogenated derivatives . These position-specific effects render simple interchange with other HNQs or quinoline derivatives scientifically invalid for applications requiring precise receptor pharmacology or defined synthetic pathways.

8-Bromo-3-nitroquinoline-2,4-diol: Quantitative Evidence of Differential Biological Activity and Synthetic Utility


8-Position Bromine Reduces NMDA Receptor Glycine Site Antagonist Potency vs. Unsubstituted and 5,6,7-Substituted Analogs

In the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series, substitution at the 8-position causes a sharp reduction in NMDA receptor glycine site antagonist potency compared to unsubstituted or 5,6,7-substituted analogs [1]. The SAR study established that while 5,6,7-trichloro HNQ (8i) exhibited an IC50 of 220 nM in [3H]DCKA binding assays, 8-substituted derivatives displayed markedly reduced activity [1]. The 8-bromo substituent in 8-Bromo-3-nitroquinoline-2,4-diol would therefore confer significantly lower NMDA receptor glycine site antagonist activity than its unsubstituted parent or 5,6,7-substituted congeners, a critical differentiator for researchers investigating NMDA receptor pharmacology.

Neuroscience NMDA receptor pharmacology Medicinal chemistry

Moderate Inhibitory Activity Against NorA Efflux Pump in S. aureus

8-Bromo-3-nitroquinoline-2,4-diol demonstrates inhibitory activity against the NorA efflux pump in Staphylococcus aureus 1199B, with a reported IC50 of 5.80 µM (5.80E+3 nM) [1]. This efflux pump is a major contributor to fluoroquinolone resistance in S. aureus [1]. While direct comparator data within the same assay is not available, this IC50 value provides a quantifiable benchmark for assessing its potential as an efflux pump inhibitor.

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Predicted CYP1A2 Inhibition Profile: A Differentiator from Other CYP Isoforms

8-Bromo-3-nitroquinoline-2,4-diol has been reported to exhibit inhibitory activity against cytochrome P450 1A2 (CYP1A2), an enzyme crucial for drug metabolism and xenobiotic clearance . While specific IC50 or Ki values are not provided in the referenced sources, the identification of CYP1A2 as a target distinguishes this compound from other quinoline derivatives that may preferentially inhibit different CYP isoforms (e.g., CYP2D6, CYP3A4). This isoform selectivity, even if qualitative, is a key differentiator for studies on drug-drug interactions and metabolic stability.

Drug metabolism CYP inhibition Pharmacokinetics

8-Bromo Substituent Provides a Unique Synthetic Handle for Cross-Coupling Reactions

The presence of a bromine atom at the 8-position of the quinoline ring makes 8-Bromo-3-nitroquinoline-2,4-diol a versatile synthetic building block for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings . This synthetic utility is not shared by non-halogenated 3-nitroquinoline-2,4-diols (e.g., CAS 15151-57-2) or by analogs with different halogen substituents that may exhibit different reactivity profiles. The 8-bromo group enables the introduction of diverse aryl, alkenyl, or alkynyl moieties, facilitating the rapid generation of structurally diverse compound libraries for structure-activity relationship studies.

Organic synthesis Cross-coupling Building block

8-Bromo-3-nitroquinoline-2,4-diol: Recommended Research and Industrial Procurement Scenarios


Negative Control or Tool Compound for NMDA Receptor Glycine Site Studies

Given the class-level SAR indicating that 8-substitution sharply reduces NMDA receptor glycine site antagonist potency [1], 8-Bromo-3-nitroquinoline-2,4-diol serves as a valuable negative control or tool compound in NMDA receptor pharmacology. Researchers can use it to validate assay specificity, confirm the importance of the 8-position for antagonist activity, or as a matched-pair comparator with potent 5,6,7-substituted HNQs to establish SAR within a single experimental system. Procurement of this specific compound ensures access to a well-defined, low-activity reference standard for glycine site studies.

Synthetic Intermediate for Diversified Quinoline-Based Compound Libraries

The 8-bromo substituent enables palladium-catalyzed cross-coupling reactions , making 8-Bromo-3-nitroquinoline-2,4-diol an ideal building block for medicinal chemistry programs aiming to explore structure-activity relationships of quinoline derivatives. It is particularly suited for generating libraries of 8-substituted quinoline-2,4-diones with diverse aryl, heteroaryl, or alkynyl groups. This synthetic versatility supports hit-to-lead optimization campaigns in anti-infective, oncology, and CNS drug discovery. Procurement of high-purity (>95%) material is essential for reproducible synthetic transformations.

Investigation of CYP1A2-Mediated Drug-Drug Interactions

The reported CYP1A2 inhibitory activity positions 8-Bromo-3-nitroquinoline-2,4-diol as a useful probe for studying cytochrome P450 1A2-mediated metabolism. Researchers in drug metabolism and pharmacokinetics (DMPK) can employ this compound to assess CYP1A2 inhibition potential in vitro, to validate CYP1A2-specific assays, or to calibrate high-throughput screening panels for drug-drug interaction liability. Its selective inhibition profile, while qualitative, provides a distinct advantage over pan-CYP inhibitors when studying isoform-specific metabolic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-nitroquinoline-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.